molecular formula C17H16O5 B3017922 (E)-3-(4-Methoxyphenoxy)acrylic acid 4-methoxyphenyl ester CAS No. 323208-04-4

(E)-3-(4-Methoxyphenoxy)acrylic acid 4-methoxyphenyl ester

Cat. No. B3017922
CAS RN: 323208-04-4
M. Wt: 300.31
InChI Key: WKGKIRGPDFOTCE-VAWYXSNFSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves esterification reactions and the Knoevenagel condensation. For instance, the paper titled "Synthesis of(E)-3-(3,4-dihydroxyphenyl) acrylic acid" describes the preparation of a similar compound through a Knoevenagel reaction followed by demethylation, with an overall yield of 90% . Another example is the synthesis of "4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate," which was obtained by reacting 2-methylcinnamic acid with 4-methoxyphenethyl alcohol and other reagents at room temperature .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using techniques such as FTIR, NMR, and mass spectroscopy. For example, the structure of "4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate" was established using these methods . Additionally, the crystal structures of E and Z isomers of a related compound were determined using single-crystal X-ray diffraction, providing insights into the stereochemistry and molecular conformation .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo cycloaddition and addition reactions. For instance, esters of chiral auxiliaries with α-(4-ethoxyphenyl)acrylic acid undergo diastereoselective addition reactions with tetrafluoroethylene . These reactions are important for introducing fluorine atoms into the molecular structure, which can significantly alter the physical and chemical properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of methoxy and ethoxy groups can affect the solubility, boiling point, and melting point. The crystal structure analysis provides information on the solid-state properties, such as lattice parameters and space groups . The biological activities of these compounds are also of interest, as demonstrated by the α-glucosidase inhibition activity of "4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate," which was higher than that of the standard drug acarbose .

properties

IUPAC Name

(4-methoxyphenyl) (E)-3-(4-methoxyphenoxy)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-19-13-3-7-15(8-4-13)21-12-11-17(18)22-16-9-5-14(20-2)6-10-16/h3-12H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGKIRGPDFOTCE-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC=CC(=O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O/C=C/C(=O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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